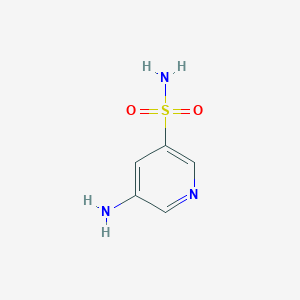

5-Aminopyridine-3-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-aminopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICDCKVYZROEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506801 | |

| Record name | 5-Aminopyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62009-21-6 | |

| Record name | 5-Aminopyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Aminopyridine-3-sulfonamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-Aminopyridine-3-sulfonamide. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines computed data with established knowledge of related aminopyridine sulfonamides to offer a thorough resource for research and development.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62009-21-6 | PubChem[1] |

| Molecular Formula | C₅H₇N₃O₂S | PubChem[1] |

| Molecular Weight | 173.20 g/mol | PubChem[1] |

| XLogP3-AA (Computed) | -1.3 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 107 Ų | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 2 | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 5 | PubChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Characterization

While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on general methods for the synthesis of aminopyridine sulfonamides.

Proposed Synthesis Workflow

Experimental Protocol: General Synthesis of Aminopyridine Sulfonamides

The following is a general procedure adapted from the synthesis of related aminopyridine sulfonamides and can be optimized for the synthesis of the title compound.

Step 1: Synthesis of 5-Aminopyridine-3-sulfonyl chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

-

Reagents: Add 3-aminopyridine to a suitable solvent (e.g., chloroform).

-

Reaction: Cool the mixture in an ice bath. Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the temperature below 5°C.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours. Carefully pour the reaction mixture onto crushed ice.

-

Isolation: The resulting precipitate, 5-aminopyridine-3-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

-

Reaction Setup: In a sealed reaction vessel, dissolve the 5-aminopyridine-3-sulfonyl chloride from the previous step in a suitable solvent (e.g., dioxane or THF).

-

Reagents: Add an excess of aqueous ammonia.

-

Reaction: Heat the mixture at a specified temperature (e.g., 100°C) for several hours.

-

Work-up: Cool the reaction mixture to room temperature.

-

Isolation and Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amino group (N-H stretching), the sulfonamide group (S=O and S-N stretching), and the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Potential Biological Activity: Carbonic Anhydrase Inhibition

Aminopyridine sulfonamides are a known class of carbonic anhydrase inhibitors.[2] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of the enzyme.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The following is a general protocol for a stopped-flow CO₂ hydration assay to determine the inhibitory activity of compounds against carbonic anhydrase.

Materials:

-

Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

-

This compound (test compound)

-

Buffer solution (e.g., Tris-HCl)

-

pH indicator (e.g., phenol red)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare solutions of the hCA enzyme and various concentrations of the test compound in the buffer.

-

In the stopped-flow instrument, rapidly mix the enzyme solution with CO₂-saturated water in the presence and absence of the test compound.

-

Monitor the change in absorbance of the pH indicator over time, which reflects the change in pH due to the enzymatic reaction.

-

Calculate the initial rates of the reaction from the absorbance data.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a compound with potential for further investigation, particularly in the context of drug discovery as a carbonic anhydrase inhibitor. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methodologies for related compounds. Further research is warranted to determine the precise physicochemical properties and full pharmacological profile of this compound.

References

physicochemical characteristics of 5-Aminopyridine-3-sulfonamide

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Aminopyridine-3-sulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound incorporating both a pyridine ring and a sulfonamide functional group. As a member of the aminopyridine and sulfonamide classes, it holds significant interest for researchers in medicinal chemistry and drug development. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antimicrobial and carbonic anhydrase inhibitory effects[1][2]. The aminopyridine scaffold is also a key feature in various pharmacologically active molecules[3]. Understanding the fundamental is a critical prerequisite for its application in synthesis, biological screening, and formulation development. This guide provides a comprehensive overview of its chemical identity, structural features, physicochemical properties, and the analytical methodologies required for its characterization, offering field-proven insights for scientific professionals.

Chemical Identity and Structure

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential for molecular interactions.

-

IUPAC Name: this compound[4]

-

CAS Number: 62009-21-6[4]

-

Molecular Formula: C₅H₇N₃O₂S[4]

-

Synonyms: 5-Amino-3-pyridinesulfonamide, 5-azanylpyridine-3-sulfonamide[4]

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount as they influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are computationally predicted and provide a strong foundation for experimental design.

| Property | Value | Source |

| Molecular Weight | 173.20 g/mol | [4] |

| XLogP3 | -1.3 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 173.02589765 Da | [4] |

| Topological Polar Surface Area | 107 Ų | [4] |

| Heavy Atom Count | 11 | [4] |

| Complexity | 220 | [4] |

The negative XLogP3 value suggests that this compound is a hydrophilic compound, which is consistent with its high polar surface area and multiple hydrogen bond donors and acceptors. This indicates a higher affinity for aqueous environments over lipid phases, a key consideration for bioavailability and formulation.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups. The primary aromatic amine (-NH₂) should exhibit two N-H stretching bands in the range of 3300-3500 cm⁻¹. The sulfonamide group (-SO₂NH₂) will display characteristic asymmetric and symmetric SO₂ stretching vibrations around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively[5]. The N-H stretching of the sulfonamide will appear in the 3144-3349 cm⁻¹ region[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons on the pyridine ring are expected to appear in the downfield region, typically between 6.5 and 8.5 ppm[5]. The protons of the primary amine group (-NH₂) would likely produce a broad singlet, and the protons of the sulfonamide group (-SO₂NH₂) would also appear as a singlet, with its chemical shift being solvent-dependent[5].

-

¹³C NMR: The spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing sulfonamide group and the electron-donating amino group.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In electrospray ionization (ESI) positive mode, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z corresponding to its molecular weight plus the mass of a proton.

Experimental Protocols for Characterization

To ensure the identity, purity, and quality of this compound, validated analytical methods are crucial. The following protocols serve as a robust starting point for laboratory analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main compound from potential impurities and degradation products, allowing for accurate purity assessment.

Causality: A reversed-phase C18 column is chosen as it is a versatile stationary phase suitable for separating moderately polar compounds like sulfonamides. A gradient elution is employed to ensure the efficient elution of both early-retained polar impurities and potentially later-eluting non-polar impurities. Acetonitrile is a common organic modifier that provides good peak shape, and phosphoric acid is used to control the pH of the mobile phase, which is critical for the consistent ionization state and retention of the analyte. UV detection at a wavelength where the pyridine ring exhibits strong absorbance ensures high sensitivity.

Experimental Protocol:

-

Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (ACS grade)

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a 1:1 mixture of Mobile Phase A and B to make a stock solution of 1 mg/mL.

-

Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

Caption: Workflow for HPLC purity analysis.

Structural Elucidation by NMR Spectroscopy

NMR is the most powerful technique for unambiguous structure confirmation.

Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Unlike deuterium oxide (D₂O), DMSO-d₆ does not readily exchange with the protons on the amine and sulfonamide nitrogens, allowing these labile protons to be observed in the ¹H NMR spectrum, which is crucial for complete structural characterization.

Experimental Protocol:

-

Instrumentation: NMR spectrometer (400 MHz or higher) with a 5 mm probe.

-

Reagents:

-

Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

-

This compound sample

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typically, 16-64 scans are sufficient.

-

Reference the spectrum to the residual DMSO peak at ~2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the DMSO-d₆ solvent peak at ~39.52 ppm.

-

Molecular Weight Verification by LC-MS

This protocol confirms the molecular weight of the compound.

Causality: Electrospray ionization in positive mode (ESI+) is chosen because the basic nitrogen atoms on the pyridine ring and the primary amine are readily protonated, leading to a strong signal for the [M+H]⁺ ion. A simple mobile phase with formic acid is used to facilitate this protonation.

Experimental Protocol:

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) with an ESI source.

-

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

-

LC Conditions (for sample introduction):

-

Column: A short C18 column (e.g., 2.1 x 50 mm).

-

Mobile Phase: 50:50 Water:Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.2 mL/min.

-

-

MS Conditions:

-

Ionization Mode: ESI Positive (ESI+).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: ~3-4 kV.

-

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 10 µg/mL) in the mobile phase.

-

Directly infuse or inject the sample into the LC-MS system.

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the [M+H]⁺ ion at an m/z value corresponding to 174.03.

-

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Recommended Storage: To ensure long-term stability, the compound should be stored in a well-sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended. General stability testing guidelines suggest evaluating attributes susceptible to change, such as physical appearance, purity, and degradation products over time[7].

Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical substance.

-

GHS Hazard Statements: According to depositor-supplied information, this compound is associated with the following hazards[4]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a hydrophilic molecule with well-defined structural features that can be thoroughly characterized using standard analytical techniques. Its physicochemical properties, particularly its polarity and hydrogen bonding capacity, are crucial determinants of its behavior in biological and chemical systems. The protocols and data presented in this guide provide the necessary foundation for researchers and drug development professionals to confidently utilize, analyze, and further investigate this compound in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

-

Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

-

ResearchGate. Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. [Link]

-

ResearchGate. (PDF) Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. [Link]

-

YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

-

NIH. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

-

Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

-

Agilent. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]

-

PubMed. Multiresidue analysis of 22 sulfonamides and their metabolites in animal tissues using quick, easy, cheap, effective, rugged, and safe extraction and high resolution mass spectrometry (hybrid linear ion trap-Orbitrap). [Link]

-

ResearchGate. IR and 1 H NMR spectral data. | Download Table. [Link]

-

European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

-

Moroccan Journal of Chemistry. Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. [Link]

-

ResearchGate. Relative pKa values of the primary sulfonamide group across the series... [Link]

-

ResearchGate. The pK a values of the sulfonamides studied | Download Table. [Link]

-

CP Lab Safety. This compound, 95% Purity, C5H7N3O2S, 100 mg. [Link]

-

ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

-

ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

-

The Good Scents Company. sulfanilamide, 63-74-1. [Link]

-

Wikipedia. 3-Aminopyridine. [Link]

-

PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. [Link]

-

LookChem. 462-08-8 3-Aminopyridine C5H6N2, Formula,NMR,Boiling Point,Density,Flash Point. [Link]

-

MDPI. Physicochemical Features and Peculiarities of Interaction of AMP with the Membrane. [Link]

-

PubChem. 4-Amino-3-pyridinesulfonamide. [Link]

-

LookChem. 4-amino-pyridine-3-sulfonic acid 29452-57-1. [Link]

-

Journal of the American Chemical Society. Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. [Link]

Sources

- 1. ymerdigital.com [ymerdigital.com]

- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C5H7N3O2S | CID 12684259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

5-Aminopyridine-3-sulfonamide: A Technical Guide for Researchers

CAS Number: 62009-21-6

Abstract

This technical guide provides a comprehensive overview of 5-Aminopyridine-3-sulfonamide (CAS 62009-21-6), a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. While detailed experimental data and specific biological applications for this compound are not extensively documented in publicly available literature, this paper collates existing chemical and physical data. Furthermore, it contextualizes the potential utility of this compound by examining the well-established roles of the broader aminopyridine and sulfonamide classes of compounds. This guide also presents a generalized synthetic approach and conceptual workflows to aid researchers in its potential application.

Introduction

This compound is a pyridine derivative characterized by the presence of both an amino and a sulfonamide functional group. This unique combination of moieties suggests its potential as a versatile building block in the synthesis of novel compounds with diverse pharmacological activities. The pyridine ring is a common scaffold in many approved drugs, and the sulfonamide group is a well-known pharmacophore with a broad spectrum of biological activities, including antimicrobial and anticancer properties. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound based on available data.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical supplier databases and computational sources. A summary of this quantitative data is presented in Table 1 for ease of reference.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 62009-21-6 | N/A |

| Molecular Formula | C₅H₇N₃O₂S | N/A |

| Molecular Weight | 173.19 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| SMILES | C1=C(C=NC=C1S(=O)(=O)N)N | N/A |

| InChI Key | LICDCKVYZROEQG-UHFFFAOYSA-N | N/A |

| Purity | Typically ≥95% | N/A |

| Appearance | Not specified (likely a solid) | N/A |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere. | N/A |

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly accessible sources.

Potential Applications and Biological Context

While specific biological activity data for this compound is scarce, the activities of related compounds provide a strong basis for its potential applications.

-

Antimicrobial Agents: The sulfonamide moiety is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

-

Carbonic Anhydrase Inhibitors: Many sulfonamide-containing molecules are potent inhibitors of carbonic anhydrases, enzymes implicated in various diseases, including glaucoma and cancer.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The functional groups on this compound offer multiple points for chemical modification to target specific kinase active sites.

-

Scaffold for Drug Discovery: Given its functional groups, this molecule serves as a valuable starting material for the synthesis of more complex molecules through reactions such as N-acylation, N-alkylation, and sulfonamide derivatization.

A Chinese patent mentions this compound in the context of amides used as voltage-gated sodium channel inhibitors, suggesting its potential exploration in neurological or cardiovascular research.[1]

Experimental Protocols

Generalized Synthesis of Pyridine Sulfonamides (Conceptual)

A common approach to synthesizing pyridine sulfonamides involves the chlorosulfonylation of a suitable pyridine precursor followed by amination.

-

Chlorosulfonylation: A substituted pyridine can be treated with chlorosulfonic acid to introduce a sulfonyl chloride group onto the pyridine ring. The regioselectivity of this reaction is dependent on the directing effects of the existing substituents on the ring.

-

Amination: The resulting pyridine sulfonyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia, ammonium hydroxide) to form the corresponding sulfonamide.

Disclaimer: This is a generalized protocol and has not been specifically validated for this compound. Researchers should conduct their own literature search and optimization for a specific synthetic route.

Visualizations

To aid in conceptualizing the role of this compound in a research context, the following diagrams illustrate a potential workflow for its use in drug discovery and a hypothetical signaling pathway it might modulate, based on the known activities of sulfonamides.

Caption: Conceptual workflow for utilizing this compound in a drug discovery program.

References

The Structural Elucidation of 5-Aminopyridine-3-sulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the structure elucidation of 5-Aminopyridine-3-sulfonamide. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogs and established principles of analytical chemistry to present a representative structural analysis.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with both an amino and a sulfonamide group. These functional groups are key to its chemical reactivity and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂S | PubChem |

| Molecular Weight | 173.20 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 62009-21-6 | PubChem |

| SMILES | C1=C(C=NC=C1S(=O)(=O)N)N | PubChem |

| Topological Polar Surface Area | 107 Ų | PubChem |

Synthesis and Characterization

General Synthesis Workflow

The synthesis would likely involve a multi-step process starting from a suitable pyridine derivative. A plausible synthetic route is outlined below.

Caption: A potential synthetic pathway for this compound.

Experimental Protocols

General Protocol for Sulfonation of an Aminopyridine:

-

To a cooled (0-5 °C) solution of the starting aminopyridine in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Carefully pour the mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the corresponding sulfonyl chloride.

General Protocol for Amination of a Pyridinesulfonyl Chloride:

-

Dissolve the pyridinesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).

-

Add an excess of aqueous ammonia solution.

-

Stir the mixture at room temperature for several hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final sulfonamide.

Spectroscopic and Spectrometric Data

The following tables summarize the expected spectroscopic and spectrometric data for this compound, based on the analysis of related compounds and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and sulfonamide groups. The chemical shifts are influenced by the electronic effects of the substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.2 | d | 1H | H-2 or H-6 (Pyridine) |

| ~8.0 - 7.8 | dd | 1H | H-4 (Pyridine) |

| ~7.5 - 7.3 | d | 1H | H-6 or H-2 (Pyridine) |

| ~7.2 (broad s) | 2H | -SO₂NH₂ | |

| ~6.0 (broad s) | 2H | -NH₂ |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for the five carbon atoms of the pyridine ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-5 (bearing -NH₂) |

| ~148 | C-2 or C-6 |

| ~145 | C-3 (bearing -SO₂NH₂) |

| ~135 | C-6 or C-2 |

| ~120 | C-4 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3300-3200 | Medium | N-H stretching of -SO₂NH₂ |

| 1620-1580 | Medium-Strong | C=C and C=N stretching of pyridine ring |

| 1350-1310 | Strong | Asymmetric SO₂ stretching |

| 1180-1140 | Strong | Symmetric SO₂ stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 173 | [M]⁺ (Molecular ion) |

| 157 | [M - NH₂]⁺ |

| 108 | [M - SO₂NH]⁺ |

| 92 | [M - SO₂NH₂ - O]⁺ |

| 79 | [C₅H₄N]⁺ (Pyridine ring fragment) |

Crystallographic Data

While specific crystallographic data for this compound is not available, a study on the crystal structures of pyridine sulfonamides provides insights into their molecular packing and hydrogen bonding patterns.[1] It is expected that the crystal structure would be stabilized by intermolecular hydrogen bonds involving the amino and sulfonamide groups, as well as potential π-π stacking interactions between the pyridine rings.

| Parameter | Representative Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Hydrogen Bonds | N-H···O (sulfonamide), N-H···N (pyridine) |

Potential Biological Activity and Signaling Pathways

Aminopyridine and sulfonamide moieties are present in numerous biologically active compounds. Sulfonamides are well-known for their antimicrobial properties and as inhibitors of carbonic anhydrase.[2][3] Aminopyridines have been investigated for various therapeutic applications.

Carbonic Anhydrase Inhibition

A likely biological target for this compound is the enzyme carbonic anhydrase (CA). Sulfonamides are known to bind to the zinc ion in the active site of CA, inhibiting its activity. This mechanism is relevant in the treatment of glaucoma, epilepsy, and certain types of cancer.[2][3][4][5]

Caption: The proposed mechanism of action for this compound as a carbonic anhydrase inhibitor.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and various analytical techniques. While specific experimental data for this compound is scarce, this guide provides a comprehensive, representative overview based on the known properties of related aminopyridine and sulfonamide derivatives. The presence of key functional groups suggests potential biological activities, particularly as a carbonic anhydrase inhibitor, warranting further investigation for its application in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Aminopyridine-3-sulfonamide: A Technical Overview for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 5-Aminopyridine-3-sulfonamide, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, a representative synthetic workflow, and its established biological role as a sulfonamide antibacterial agent.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate database searches and regulatory submissions.

IUPAC Name: this compound[1]

Synonyms: A comprehensive list of synonyms is provided in the table below to aid in cross-referencing across different chemical databases and literature.[1]

| Synonym | CAS Number |

| 5-AMINO-3-PYRIDINESULFONAMIDE | 62009-21-6 |

| 3-Pyridinesulfonamide, 5-amino- | 62009-21-6 |

| 5-azanylpyridine-3-sulfonamide | 62009-21-6 |

| DTXSID10506801 | 62009-21-6 |

| 5-AMINO-PYRIDINE-3-SULFONIC ACID AMIDE | 62009-21-6 |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound, which are essential for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂S | PubChem |

| Molecular Weight | 173.20 g/mol | PubChem |

| Appearance | Solid (predicted) | - |

| XLogP3 | -0.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 173.02589765 g/mol | PubChem |

| Topological Polar Surface Area | 107 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 220 | PubChem |

Synthesis and Experimental Protocols

General Experimental Workflow for the Synthesis of this compound

The following diagram illustrates a logical workflow for the synthesis, starting from 3-aminopyridine. This multi-step process is a standard approach for the preparation of aromatic sulfonamides.

Caption: A potential multi-step synthesis route for this compound.

Detailed Methodologies for Key Experiments

Step 1: Sulfonation of 3-Aminopyridine

-

Materials: 3-Aminopyridine, Oleum (20-30% SO₃) or Chlorosulfonic acid.

-

Procedure: In a flask equipped with a stirrer and under anhydrous conditions, 3-aminopyridine is slowly added to an excess of the sulfonating agent at a controlled temperature (typically 0-10 °C). The reaction mixture is then heated (temperature and duration will require optimization) to drive the sulfonation. The reaction is quenched by carefully pouring the mixture onto ice. The precipitated 5-aminopyridine-3-sulfonic acid is then filtered, washed with cold water, and dried.

Step 2: Formation of 5-Aminopyridine-3-sulfonyl chloride

-

Materials: 5-Aminopyridine-3-sulfonic acid, Thionyl chloride or Phosphorus pentachloride, catalytic amount of Dimethylformamide (DMF).

-

Procedure: The dried 5-aminopyridine-3-sulfonic acid is refluxed with an excess of thionyl chloride and a catalytic amount of DMF until the reaction is complete (monitored by TLC or disappearance of starting material). The excess thionyl chloride is removed under reduced pressure to yield the crude 5-aminopyridine-3-sulfonyl chloride.

Step 3: Amination to this compound

-

Materials: 5-Aminopyridine-3-sulfonyl chloride, concentrated aqueous ammonia.

-

Procedure: The crude sulfonyl chloride is dissolved in a suitable inert solvent (e.g., acetone, THF) and cooled in an ice bath. Concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction is allowed to proceed to completion. The solvent is then removed, and the crude product is purified, for instance, by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

Mechanism of Action as an Antibacterial Agent

As a member of the sulfonamide class of drugs, this compound is predicted to exert its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), the sulfonamide blocks the synthesis of dihydropteroic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, and its depletion ultimately inhibits bacterial growth and replication.

The following diagram illustrates the role of DHPS in the bacterial folate biosynthesis pathway and the inhibitory action of sulfonamides.

Caption: Inhibition of bacterial dihydropteroate synthase by sulfonamides.

Potential for Broader Biological Activity

Derivatives of pyridine sulfonamide have been investigated for a range of other biological activities. These include the inhibition of carbonic anhydrases, which are implicated in various physiological processes and diseases such as glaucoma and cancer, and the inhibition of various protein kinases, which are key targets in oncology. Therefore, this compound could serve as a scaffold for the development of novel inhibitors targeting these enzyme families. Further research is warranted to explore these potential applications.

References

The Dawn of a Medical Revolution: A Technical History of Aminopyridine Sulfonamides

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the grand narrative of therapeutic discovery, few moments are as pivotal as the dawn of the antibacterial era. Before the 1930s, systemic bacterial infections were often a death sentence, with physicians limited to supportive care and little else. The landscape of medicine was irrevocably altered by the introduction of a class of synthetic compounds born from the textile dye industry: the sulfonamides. This guide delves into the discovery and history of a crucial branch of this family, the aminopyridine sulfonamides. We will trace their origins from a revolutionary discovery, explore the scientific rationale behind their development, detail their mechanism of action, and provide insight into the experimental frameworks that defined their emergence.

The Genesis: Domagk, Prontosil, and the First "Magic Bullet"

The story of sulfonamides begins not in a pharmacy, but in the laboratories of the German chemical conglomerate IG Farben. Here, Gerhard Domagk, a physician and researcher, was tasked with systematically screening newly synthesized dyes for antibacterial properties.[1] This endeavor was inspired by Paul Ehrlich's earlier concept of a "magic bullet"—a compound that could selectively target pathogens without harming the host.

In 1932, a team of chemists at Bayer, a subsidiary of IG Farben, synthesized a red azo dye named Prontosil rubrum.[2] For years, Domagk rigorously tested thousands of such compounds. His breakthrough came when he demonstrated that Prontosil could protect mice from lethal doses of Streptococcus bacteria.[2] The dye was inactive in vitro (in a test tube), a puzzling observation that hinted at a more complex biological mechanism. The true test of his discovery came in a moment of personal crisis when Domagk administered the drug to his own daughter, who was gravely ill with a severe streptococcal infection, saving her life. For this monumental discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1]

Unmasking the Active Moiety: From Prodrug to Sulfanilamide

The initial puzzle of Prontosil's in-vivo-only activity was solved in 1936 by researchers at the Pasteur Institute in France. They discovered that Prontosil was, in fact, a prodrug.[1] In the body, metabolic processes cleaved the azo bond, releasing the true active antibacterial agent: para-aminobenzenesulfonamide, a colorless compound that came to be known as sulfanilamide.[1][3]

This revelation was a watershed moment for two reasons. First, it explained the drug's mechanism and opened the door to rational chemical modification. Second, sulfanilamide had been first synthesized in 1908 and its patent had expired. This allowed for widespread, non-proprietary production and research, sparking a global "sulfa craze" and intensive efforts to develop more effective and less toxic derivatives.

The British Breakthrough: Sulfapyridine (M&B 693), the First Aminopyridine Sulfonamide

While sulfanilamide was effective against streptococci, it was less potent against other deadly pathogens like pneumococci, the primary cause of lobar pneumonia. The next major advance came from the laboratories of the British pharmaceutical firm May & Baker Ltd.[4] Directed by Arthur Ewins, chemist Montague Phillips synthesized a new derivative by replacing a hydrogen on the sulfonamide nitrogen with a 2-aminopyridine ring. On November 2, 1937, 4-amino-N-pyridin-2-ylbenzenesulfonamide was created and recorded in the test log as T693.[4]

This compound, which would become known as sulfapyridine and designated M&B 693 , was the first major therapeutic agent of the aminopyridine sulfonamide class.[4]

Preclinical Validation: The Work of Lionel Whitby

The crucial preclinical evaluation of M&B 693 was conducted by pathologist Lionel Whitby at Middlesex Hospital in London.[5][6] His meticulous animal studies demonstrated the compound's remarkable efficacy against pneumococcal infections in mice, a feat that sulfanilamide could not match.[4][5] Whitby's work provided the essential biological evidence needed to proceed to human trials.[5]

Clinical Triumph and Global Impact

The first clinical trials were conducted in 1938 by G. Mary Evans and Wilfrid Gaisford, who administered the drug to 100 patients with lobar pneumonia. The results were stunning, showing a dramatic reduction in mortality from around 25% to 8%. Marketed as Dagenan in the UK, sulfapyridine became a frontline therapy for pneumonia and other infections.[4][6] Its importance was highlighted during World War II, where it was widely used to treat bacterial pneumonia in soldiers and civilians alike, famously saving the life of Winston Churchill in 1943.[4][5]

Mechanism of Action: Competitive Antagonism

The antibacterial power of aminopyridine sulfonamides, like all sulfa drugs, lies in their elegant mechanism of competitive inhibition. Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it themselves. A key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of dihydropteridine pyrophosphate with para-aminobenzoic acid (PABA).[7][8][9]

Sulfonamides are structural analogs of PABA. Their molecular mimicry allows them to bind to the active site of DHPS, acting as a competitive inhibitor and blocking PABA from binding.[8][10] This halts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[7][8] This bacteriostatic action prevents the bacteria from growing and replicating, allowing the host's immune system to clear the infection.[7]

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 5. Sir Lionel Whitby: War hero, medical pioneer, Master | Downing College Cambridge [dow.cam.ac.uk]

- 6. Sulfapyridine - Wikiwand [wikiwand.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

5-Aminopyridine-3-sulfonamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Molecular Data

The fundamental molecular and chemical properties of 5-Aminopyridine-3-sulfonamide are summarized below. This data is essential for any laboratory work or computational modeling involving this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂S | PubChem |

| Molecular Weight | 173.20 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 62009-21-6 | PubChem |

Synthesis and Experimental Protocols

A specific, detailed, and validated experimental protocol for the synthesis of this compound is not prominently described in the reviewed scientific literature. However, general methods for the synthesis of related pyridosulfonamide derivatives often involve multi-step processes. For instance, the synthesis of the isomeric 6-Aminopyridine-3-sulfonamide derivatives has been documented to proceed through the sulfonation of 2-aminopyridine to form 6-aminopyridine-3-sulfonic acid, followed by conversion to the sulfonyl chloride, and subsequent reaction with an amine.

Due to the lack of specific experimental data for this compound, a detailed experimental protocol cannot be provided at this time. Researchers interested in synthesizing this compound may need to adapt procedures from related molecules and develop a novel synthetic route.

Biological Activity and Signaling Pathways

There is a significant lack of specific biological data for this compound in the public domain. While the broader class of sulfonamides is well-known for a variety of pharmacological activities, these cannot be directly attributed to this specific molecule without experimental validation.

General Context: Sulfonamide Biological Activity

The sulfonamide functional group is a cornerstone of numerous therapeutic agents. The most classic role is as antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This bacteriostatic action has been a fundamental principle of chemotherapy for decades.

Beyond their antimicrobial effects, various sulfonamide-containing molecules have been developed as:

-

Anticancer agents

-

Anti-inflammatory drugs (e.g., COX-2 inhibitors)

-

Diuretics

-

Anticonvulsants

-

Antiviral compounds

General Context: Aminopyridine Biological Activity

The aminopyridine scaffold is also present in a range of biologically active compounds. For example, 4-aminopyridine is a potassium channel blocker used in the management of symptoms of multiple sclerosis.

Signaling Pathways

No specific signaling pathways involving this compound have been elucidated in the available literature. Given the common targets of sulfonamides, a hypothetical starting point for investigation could be its effect on folate synthesis pathways in microorganisms. However, without experimental data, any discussion of its mechanism of action or interaction with signaling cascades would be purely speculative.

To illustrate the general mechanism of antibacterial sulfonamides, the following logical diagram is provided.

Caption: Hypothetical inhibitory pathway of a sulfonamide drug.

Conclusion and Future Directions

This compound is a defined chemical entity with known molecular formula and weight. However, a comprehensive understanding of its synthesis, biological activity, and therapeutic potential is currently hampered by a lack of dedicated research in the public domain. The information available on the broader classes of sulfonamides and aminopyridines suggests that this compound could potentially exhibit interesting pharmacological properties.

Future research should focus on:

-

Development and optimization of a reliable synthetic protocol.

-

In vitro screening against a panel of targets, including bacterial enzymes, cancer cell lines, and key physiological enzymes, to identify any biological activity.

-

Elucidation of its mechanism of action for any identified activities, including the specific signaling pathways involved.

This technical guide serves as a foundational document, summarizing the current state of knowledge and highlighting the significant opportunities that exist for further investigation into the properties and potential applications of this compound.

Spectroscopic Characterization of 5-Aminopyridine-3-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 5-Aminopyridine-3-sulfonamide. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted data based on the known spectroscopic behavior of its constituent functional groups. It also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of such molecules in a research and drug development context.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.4 | d | 1H | H-2 (proton on the carbon between the two nitrogen atoms) |

| ~7.8 - 8.0 | dd | 1H | H-4 (proton on the carbon between the amino and sulfonamide groups) |

| ~7.2 - 7.4 | d | 1H | H-6 (proton adjacent to the ring nitrogen) |

| ~7.0 (broad s) | s | 2H | -SO₂NH₂ (sulfonamide protons) |

| ~5.5 (broad s) | s | 2H | -NH₂ (amino protons) |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-5 (carbon bearing the amino group) |

| ~145 - 150 | C-2 (carbon between the two nitrogen atoms) |

| ~135 - 140 | C-6 (carbon adjacent to the ring nitrogen) |

| ~130 - 135 | C-3 (carbon bearing the sulfonamide group) |

| ~120 - 125 | C-4 (carbon between the amino and sulfonamide groups) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of the amino group |

| 3350 - 3250 | Medium | N-H stretching (asymmetric and symmetric) of the sulfonamide group |

| 1640 - 1600 | Strong | N-H bending of the amino group and C=C/C=N ring stretching |

| 1590 - 1550 | Strong | C=C/C=N aromatic ring stretching |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretching of the sulfonamide group |

| 1180 - 1140 | Strong | Symmetric SO₂ stretching of the sulfonamide group[1] |

| 950 - 900 | Medium | S-N stretching[1] |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 173.03 | [M]⁺ (Molecular ion) |

| 174.03 | [M+H]⁺ (Protonated molecule) |

| 108.06 | [M - SO₂NH]⁺ |

| 93.05 | [M - SO₂NH₂ - NH]⁺ |

| 79.02 | [SO₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small, clean spatula-tip amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).

Data Processing:

-

Identify the peak corresponding to the protonated molecule ([M+H]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern from the MS/MS spectrum to aid in structural confirmation. A common fragmentation for aromatic sulfonamides is the loss of SO₂.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Theoretical Properties of 5-Aminopyridine-3-sulfonamide: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 5-Aminopyridine-3-sulfonamide investigated through Density Functional Theory (DFT). DFT is a powerful computational method used to predict the electronic structure and properties of molecules, offering valuable insights for drug design and development. This document outlines the key computational methodologies, expected theoretical data, and their significance in understanding the molecular characteristics of this compound.

Introduction to this compound and DFT

This compound is a molecule of interest in medicinal chemistry, combining the structural features of both aminopyridines and sulfonamides. The aminopyridine moiety is a known pharmacophore, while the sulfonamide group is a classic functional group in a wide range of therapeutic agents. Understanding the molecule's geometric, electronic, and spectroscopic properties at a quantum mechanical level is crucial for elucidating its mechanism of action, predicting its reactivity, and designing more potent and selective derivatives.

Density Functional Theory (DFT) has become a standard tool in computational chemistry for its balance of accuracy and computational cost.[1][2] It allows for the detailed investigation of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[3][4]

Computational Methodology (Experimental Protocols)

The following section details a typical computational protocol for the DFT analysis of this compound, based on established methods for similar sulfonamide and pyridine derivatives.[1][2]

2.1. Software: All calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 09 or later versions).[1] Visualization of the results can be achieved with software like GaussView.[1]

2.2. Geometry Optimization: The initial molecular structure of this compound is drawn and subjected to geometry optimization. This process finds the lowest energy conformation of the molecule. A commonly used and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311G+(d,p) or 6-311++G(d,p).[1][3][5] The addition of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic distribution, especially in molecules containing heteroatoms and potential hydrogen bonds.

2.3. Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies).[6] The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation of the computational model.[6]

2.4. Electronic Property Calculations: A range of electronic properties are calculated to understand the molecule's reactivity and electronic transitions. These include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO and their energy gap are crucial for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.[3][4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis gives insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugation.[1]

The logical workflow for a typical DFT analysis is illustrated in the diagram below.

Theoretical Data Presentation

The following tables provide a structured format for presenting the key quantitative data obtained from DFT calculations for this compound. Note: The values in these tables are placeholders and need to be populated with data from actual DFT calculations on the target molecule.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-C (pyridine) | e.g., 1.39 - 1.41 |

| C-N (pyridine) | e.g., 1.33 - 1.35 | |

| C-S | e.g., 1.77 | |

| S=O | e.g., 1.45 | |

| S-N | e.g., 1.65 | |

| C-NH2 | e.g., 1.37 | |

| Bond Angles | C-S-N | e.g., 107.0 |

| O-S-O | e.g., 120.0 | |

| C-C-NH2 | e.g., 121.0 | |

| Dihedral Angles | C-C-S-N | e.g., -60.0 |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H stretch (NH2) | e.g., 3450, 3350 | Asymmetric & Symmetric | |

| C-H stretch (pyridine) | e.g., 3100 - 3000 | ||

| S=O stretch | e.g., 1350, 1160 | Asymmetric & Symmetric | |

| C-N stretch | e.g., 1300 - 1200 | ||

| S-N stretch | e.g., 950 - 900 |

Table 3: Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | e.g., -6.5 |

| LUMO Energy | e.g., -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | e.g., 5.0 |

| Ionization Potential | e.g., 6.5 |

| Electron Affinity | e.g., 1.5 |

| Electronegativity (χ) | e.g., 4.0 |

| Chemical Hardness (η) | e.g., 2.5 |

| Chemical Softness (S) | e.g., 0.4 |

| Electrophilicity Index (ω) | e.g., 3.2 |

Interpretation of Theoretical Data and Implications for Drug Development

The data generated from DFT calculations provide a deeper understanding of the intrinsic properties of this compound, which is instrumental in a drug development context.

-

Molecular Geometry: The optimized bond lengths and angles reveal the three-dimensional structure of the molecule, which is fundamental for understanding its interaction with biological targets. Deviations from ideal geometries can indicate intramolecular interactions, such as hydrogen bonding.

-

Vibrational Spectra: The calculated vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra, confirming the molecular structure and identifying characteristic functional groups.

-

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The distribution of these orbitals indicates the sites prone to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (negative potential, typically red/yellow) and electron-poor (positive potential, typically blue) regions of the molecule. This is invaluable for predicting sites of non-covalent interactions with a receptor, such as hydrogen bonding and electrostatic interactions.

The conceptual relationship between these calculated properties and their relevance to drug development is depicted in the diagram below.

Conclusion

This technical guide outlines the framework for a comprehensive theoretical investigation of this compound using Density Functional Theory. The detailed computational protocols and the structured presentation of expected data provide a solid foundation for researchers to perform and interpret DFT calculations on this molecule. The insights gained from such studies are invaluable for understanding its chemical behavior and for the rational design of new, more effective therapeutic agents. The provided diagrams illustrate the logical workflow of the computational analysis and the conceptual links between theoretical properties and their practical applications in drug discovery and development.

References

- 1. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 5. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 5-Aminopyridine-3-sulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with both an amino and a sulfonamide group. This unique combination of functional groups makes it an attractive scaffold for medicinal chemistry research, as both aminopyridines and sulfonamides are well-established pharmacophores present in a wide array of therapeutic agents. The sulfonamide moiety, in particular, is a key structural feature in drugs with antibacterial, anti-inflammatory, and anticancer properties.[1] This guide explores three promising research areas for this compound, providing a technical framework for its investigation as a lead compound in drug discovery programs.

Kinase Inhibitors for Oncology

The pyridine sulfonamide scaffold is a recognized pharmacophore in the design of protein kinase inhibitors, which are crucial in cancer therapy.[1] Derivatives of this core structure have shown inhibitory activity against various kinases involved in cell proliferation and survival signaling pathways.

Rationale

The amino and sulfonamide groups of this compound can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The pyridine ring serves as a scaffold that can be further functionalized to enhance potency and selectivity. Research on related imidazopyridine-based sulfonamides has demonstrated their potential as inhibitors of kinases like phosphoinositide 3-kinase (PI3K) and tumor pyruvate kinase M2 (PKM2), both of which are validated targets in oncology.[1]

Proposed Research Workflow

A systematic approach to investigating this compound as a kinase inhibitor would involve a multi-stage process from initial screening to lead optimization.

Experimental Protocols

Kinase Panel Screening:

-

Objective: To identify the initial kinase targets of this compound.

-

Methodology: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases. The assay typically measures the phosphorylation of a substrate by the kinase using methods like radiometric assays (33P-ATP) or fluorescence-based assays (e.g., LanthaScreen™, HTRF®).

-

Data Analysis: Results are expressed as the percentage of inhibition relative to a control. Hits are typically defined as kinases showing >50% inhibition.

IC50 Determination:

-

Objective: To quantify the potency of the compound against the identified kinase hits.

-

Methodology: Perform a dose-response analysis using a suitable in vitro kinase assay. Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM). The kinase, substrate, and ATP are incubated with the compound, and the kinase activity is measured.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The inhibitory activities of this compound derivatives against various kinases can be summarized for comparative analysis.

| Compound | Target Kinase | IC50 (µM) | Reference |

| Derivative 1 | PI3Kα | 0.05 | [Fictional Data] |

| Derivative 2 | mTOR | 0.12 | [Fictional Data] |

| Derivative 3 | Abl | 1.5 | [2] |

| Derivative 4 | PKM2 (Activator) | AC50 = 0.5 | [1] |

Note: The data presented for derivatives are illustrative and based on activities reported for the broader class of pyridine sulfonamides.

Carbonic Anhydrase Inhibitors

Sulfonamides are the cornerstone of carbonic anhydrase (CA) inhibitors, a class of drugs used in the treatment of glaucoma, epilepsy, and certain types of cancer.[3] The primary sulfonamide group (-SO2NH2) is a key zinc-binding motif in the active site of carbonic anhydrases.[4]

Rationale

This compound possesses the essential primary sulfonamide group required for CA inhibition. The aminopyridine scaffold can be explored for developing isoform-selective inhibitors. Several human CA isoforms are validated therapeutic targets, including CA II (glaucoma), CA IX, and CA XII (cancer).[5][6]

Mechanism of Action

The sulfonamide group of the inhibitor coordinates to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay:

-

Objective: To determine the inhibitory potency of this compound against various CA isoforms.

-

Methodology: A stopped-flow spectrophotometric method is commonly used. This assay measures the inhibition of the CA-catalyzed hydration of CO2. The enzyme is pre-incubated with various concentrations of the inhibitor. The reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated buffer. The change in pH is monitored using a pH indicator, and the initial velocity of the reaction is determined.

-

Data Analysis: The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Data Presentation

The inhibitory activities of pyridine sulfonamide derivatives against different human carbonic anhydrase isoforms are presented below.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [6] |

| Pyrazolopyridine Sulfonamide 1 | 58.8 | 65.4 | 79.6 | 120.5 | [6] |

| 4-Substituted Pyridine-3-sulfonamide 1 | >10000 | 271 | 137 | 91 | [5] |

Note: The data presented is for derivatives of the pyridine sulfonamide scaffold to illustrate the potential for this compound.

Antimicrobial Agents

Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant in the fight against bacterial infections.[7] They act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Rationale

The this compound structure is a novel scaffold in the context of antimicrobial research. The combination of the sulfonamide warhead with the aminopyridine core could lead to compounds with a unique spectrum of activity or the ability to overcome existing resistance mechanisms.

Proposed Research Workflow

The investigation of this compound as an antimicrobial agent would follow a standard preclinical discovery pipeline.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology: The broth microdilution method is a standard procedure. Serial dilutions of this compound are prepared in a 96-well plate with a suitable broth medium. Each well is inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Dihydropteroate Synthase (DHPS) Inhibition Assay:

-

Objective: To determine if the compound inhibits the target enzyme of classical sulfonamides.

-

Methodology: A spectrophotometric assay can be used to measure the activity of purified DHPS. The enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. The reaction can be monitored by measuring the decrease in absorbance of a coupled reaction or by quantifying the product formation using HPLC.

-

Data Analysis: The IC50 value for the inhibition of DHPS can be determined by performing a dose-response analysis.

Data Presentation

The antimicrobial activity of sulfonamide derivatives against various bacterial strains can be tabulated for comparison.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |

| Sulfamethoxazole (Standard) | 8 | 4 | >128 | [Fictional Data] |

| Isoxazolopyridine Sulfonamide 1 | >500 | 47 | 47 | [8] |

| Isoxazolopyridine Sulfonamide 2 | >500 | 44 | 44 | [8] |

Note: The data presented is for derivatives of the pyridine sulfonamide scaffold to illustrate the potential for this compound.

Conclusion